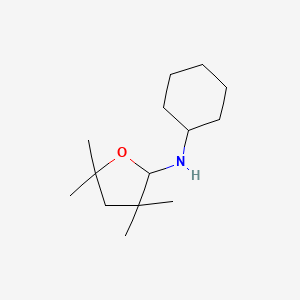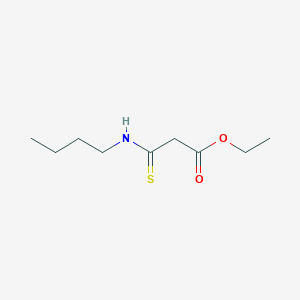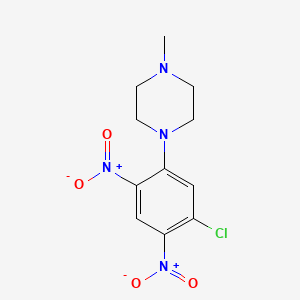![molecular formula C16H22O B14634438 {[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene CAS No. 57075-06-6](/img/structure/B14634438.png)
{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene is a chemical compound with a complex structure that includes a benzene ring and a cyclohexene ring. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene typically involves the reaction of 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol with benzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydration of turpentine in a sulfuric acid solution, followed by the dehydration of the resulting terpene diol to produce crude terpineol. This intermediate is then subjected to further fractionation and refining to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: The benzene ring in this compound can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of {[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell death . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-Terpinyl acetate: This compound has a similar structure but includes an acetate group instead of a benzene ring.
Terpineol: A closely related compound with similar chemical properties and applications.
β-Atlantol: Another compound with a similar cyclohexene structure but different functional groups.
Uniqueness
{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene is unique due to its combination of a benzene ring and a cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Eigenschaften
CAS-Nummer |
57075-06-6 |
|---|---|
Molekularformel |
C16H22O |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
2-(4-methylcyclohex-3-en-1-yl)propan-2-yloxybenzene |
InChI |
InChI=1S/C16H22O/c1-13-9-11-14(12-10-13)16(2,3)17-15-7-5-4-6-8-15/h4-9,14H,10-12H2,1-3H3 |
InChI-Schlüssel |
HSACHWTUZWVSFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1)C(C)(C)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


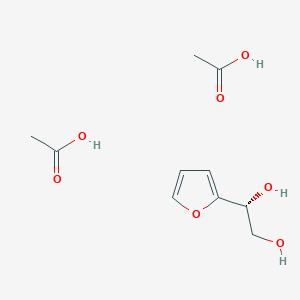

![1,1'-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14634375.png)

![1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene](/img/structure/B14634393.png)

![Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)-](/img/structure/B14634395.png)

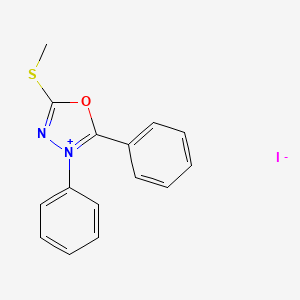
![L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]-](/img/structure/B14634406.png)

